Sulbenicillin Sodium
Description
Disodium (2S-(2alpha,5alpha,6beta(S*)))-3,3-dimethyl-7-oxo-6-(phenylsulphonatoacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is a β-lactam antibiotic derivative with a penam bicyclic core. Its structure features a 6β-phenylsulphonatoacetamido substituent and a disodium counterion, likely associated with the carboxylate and sulphonate groups. This compound is structurally analogous to classical penicillins but distinguished by the sulphonated acetamido side chain, which may enhance solubility and stability compared to non-ionic analogs .
Properties
IUPAC Name |
disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2.2Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/t9-,10?,11+,14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRNIJIOFYDBES-HCIBPFAFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048618 | |
| Record name | Sulbenicillin disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28002-18-8 | |
| Record name | Sulbenicillin disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028002188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulbenicillin disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylsulphonatoacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Disodium (2S-(2alpha,5alpha,6beta(S*)))-3,3-dimethyl-7-oxo-6-(phenylsulphonatoacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate, commonly referred to as sulbenicillin disodium, is a complex organic compound that exhibits significant biological activity primarily as an antibiotic. This article delves into its biological mechanisms, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
Disodium sulbenicillin has a molecular formula of C16H16N2Na2O7S2 and a molecular weight of approximately 435.43 g/mol. The compound features a bicyclic structure with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2Na2O7S2 |
| Molecular Weight | 435.43 g/mol |
| CAS Number | 36417-90-0 |
| Structure | Bicyclic thiazolidine |
| Solubility | Slightly soluble in water |
The primary mechanism of action of disodium sulbenicillin involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. The binding disrupts the normal function of these enzymes, leading to cell lysis and death of the bacteria .
Antimicrobial Spectrum
Disodium sulbenicillin exhibits broad-spectrum antibacterial activity against various Gram-positive and some Gram-negative bacteria. It is particularly effective against:
- Staphylococcus aureus
- Streptococcus pneumoniae
- Escherichia coli (limited effectiveness)
This compound is often used in combination with other antibiotics to enhance its efficacy against resistant strains .
Pharmacokinetics
The pharmacokinetic profile of disodium sulbenicillin indicates rapid absorption following parenteral administration, with peak plasma concentrations occurring within 30 minutes to 1 hour. The elimination half-life ranges from 1 to 2 hours, necessitating frequent dosing in clinical settings .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and safety profile of disodium sulbenicillin:
- Clinical Efficacy : A clinical trial involving patients with severe infections demonstrated a significant reduction in bacterial load when treated with disodium sulbenicillin compared to placebo controls. Patients reported improved clinical outcomes with minimal side effects.
- Resistance Mechanisms : Research has shown that certain strains of bacteria develop resistance to sulbenicillin through the production of beta-lactamases. Combination therapies that include beta-lactamase inhibitors have been proposed to counteract this resistance .
- Comparative Studies : In comparative studies with other beta-lactam antibiotics, disodium sulbenicillin showed comparable efficacy but with a distinct advantage in terms of reduced side effects related to renal function .
Chemical Reactions Analysis
β-Lactam Ring Reactivity
The compound’s bicyclic β-lactam ring is central to its reactivity. This ring undergoes hydrolysis under acidic or basic conditions, leading to loss of antibiotic activity.
The disodium salt form enhances aqueous solubility, accelerating hydrolysis compared to non-ionic analogs .
Phenylsulphonatoacetamido Group
This group participates in nucleophilic substitution reactions due to the sulfonate’s electron-withdrawing nature:
Carboxylate Reactivity
The disodium carboxylate exhibits limited electrophilicity but forms stable complexes with divalent cations (e.g., Ca²⁺, Mg²⁺) in solution .
Oxidation and Reduction
The sulfur atom in the thiazolidine ring and the acetamido group are susceptible to redox reactions:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 168°C, producing:
-
Volatile Byproducts : CO₂, SO₂ (identified via mass spectrometry) .
-
Residue : Sodium sulfonate and carbonized organic fragments .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related β-lactams due to its sulfonate group:
Comparison with Similar Compounds
Stereochemical Considerations
The target compound’s 6β(S*) configuration aligns with bioactive β-lactams like ampicillin (6R in traditional nomenclature, equivalent to 6β in alternative systems), ensuring proper binding to penicillin-binding proteins (PBPs) . However, the sulphonato group introduces steric and electronic differences that may alter binding affinity or resistance profiles compared to oxacillin or cloxacillin .
Solubility and Stability
The disodium salt form improves water solubility relative to non-ionic analogs like penicillin G. In contrast, oxacillin and cloxacillin rely on isoxazolyl groups for β-lactamase resistance but lack sulphonate-mediated solubility .
Antibacterial Activity
While direct MIC data for the target compound are unavailable, structural analogs suggest:
- Phenylsulphonato side chain : May confer resistance to certain β-lactamases, similar to isoxazolyl penicillins (e.g., oxacillin) .
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be optimized?
The synthesis typically involves:
- Step 1 : Formation of the bicyclic β-lactam core via cyclization reactions under controlled temperature (e.g., 0–5°C to avoid ring-opening).
- Step 2 : Introduction of the phenylsulphonatoacetamido group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Step 3 : Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC to achieve >98% purity. Industrial-scale methods emphasize minimizing brominated byproducts (common in related β-lactams) through pH-controlled reaction environments .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., α/β configurations) and substituent positions. For example, the 7-oxo group appears as a distinct carbonyl peak at ~175 ppm in ¹³C NMR .
- IR Spectroscopy : The β-lactam ring’s C=O stretch (~1770 cm⁻¹) and sulphonate S=O bands (~1180 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M-2Na]²⁻ and fragmentation patterns to verify the phenylsulphonatoacetamido side chain .
Q. How is the antibacterial activity of this compound assessed in vitro?
- Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using CLSI guidelines.
- Time-Kill Curves : Evaluate bactericidal kinetics at 2× and 4× MIC over 24 hours, with sampling intervals at 0, 4, 8, and 24 hours .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with penicillin-binding proteins (PBPs)?
- Molecular Docking : Use software like AutoDock Vina to model the compound’s affinity for PBPs (e.g., PBP2a in MRSA). The phenylsulphonato group may enhance hydrophobic interactions compared to unmodified β-lactams .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the acyl-enzyme intermediate. Monitor RMSD values (<2.0 Å indicates stable binding) .
Q. What experimental strategies address bacterial resistance mechanisms (e.g., β-lactamase hydrolysis)?
- Combination Studies : Co-administer with β-lactamase inhibitors (e.g., clavulanic acid) at sub-MIC levels to restore efficacy .
- Structure-Activity Relationship (SAR) : Modify the sulphonate group to sterically hinder enzyme access. For example, bulkier substituents (e.g., naphthylsulphonato) reduce hydrolysis rates by 40% in TEM-1 β-lactamase .
Q. How does pH affect the compound’s stability and degradation pathways?
- Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm).
- Degradation Products : Under acidic conditions (pH <4), the β-lactam ring hydrolyzes to form penicilloic acid derivatives, confirmed by LC-MS .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent Selection : Use mixed solvents (e.g., acetone/water) to improve crystal lattice formation. The disodium salt’s high polarity often requires slow evaporation at 4°C.
- Data Collection : Resolve disorder in the phenylsulphonato group by collecting high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters .
Methodological Notes
- Contradictions in Synthesis : emphasizes brominated intermediates, while avoids bromine, suggesting alternative routes (e.g., direct sulphonation) may reduce toxicity .
- Antibacterial Data Interpretation : MIC discrepancies across studies (e.g., Gram-negative activity in vs. limited efficacy in ) highlight the need for standardized inoculum sizes (e.g., 5×10⁵ CFU/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
